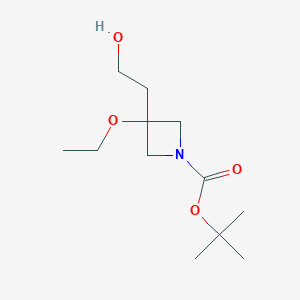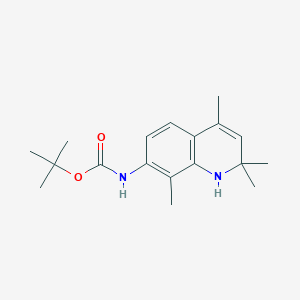![molecular formula C6H8Cl2F4O B12867609 1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol CAS No. 6301-98-0](/img/structure/B12867609.png)
1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL is a chemical compound with a complex structure that includes chlorine, fluorine, and methyl groups
Preparation Methods
The synthesis of 1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL involves several steps, typically starting with the appropriate precursors. The synthetic route may include halogenation, fluorination, and methylation reactions under controlled conditions. Industrial production methods often involve the use of specialized equipment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds with different functional groups.
Scientific Research Applications
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-CHLORO-2-(CHLORO-DIFLUORO-METHYL)-1,1-DIFLUORO-3-METHYL-BUTAN-2-OL can be compared with other similar compounds such as:
1-Chloro-2-(chlorodifluoromethyl)benzene: This compound has a similar structure but differs in its aromatic ring, leading to different chemical properties and applications.
1-Chloro-2-(chlorodifluoromethyl)-1,1-difluoro-2-butanol: This compound has a similar backbone but differs in the position of the functional groups, affecting its reactivity and uses.
Properties
CAS No. |
6301-98-0 |
|---|---|
Molecular Formula |
C6H8Cl2F4O |
Molecular Weight |
243.02 g/mol |
IUPAC Name |
1-chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C6H8Cl2F4O/c1-3(2)4(13,5(7,9)10)6(8,11)12/h3,13H,1-2H3 |
InChI Key |
LJUWTRGBYLNSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


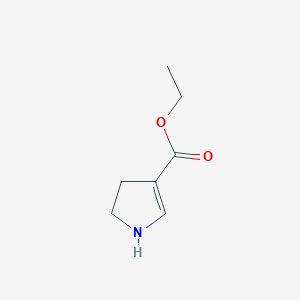
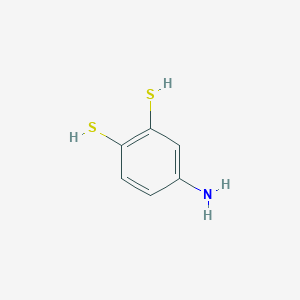
![1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867559.png)
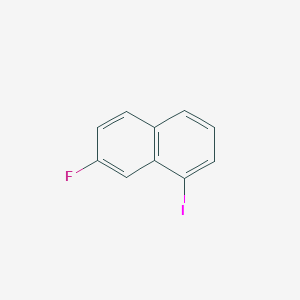
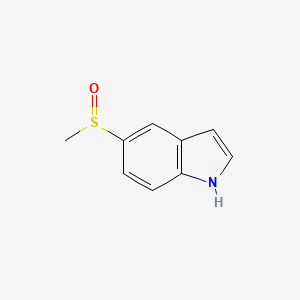
![1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12867568.png)
![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)
![7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)
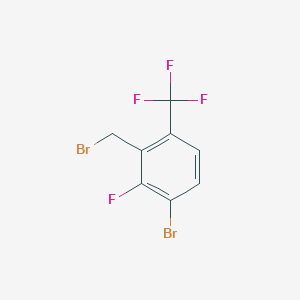
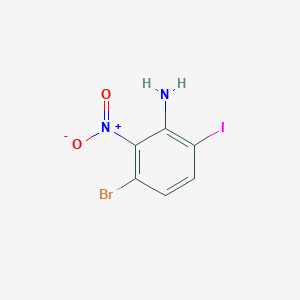
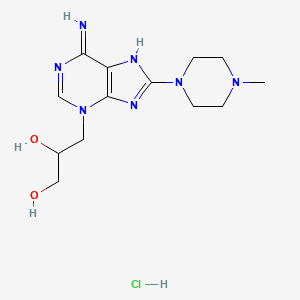
![((3AS,4R,6S,7R,7aS)-7-acetoxy-2,2-dimethyl-6-(phenylthio)tetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methyl acetate](/img/structure/B12867593.png)
